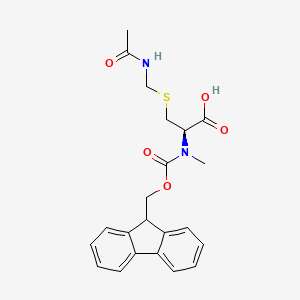

![molecular formula C15H10F3N3O2 B2531915 N-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-6-carboxamide CAS No. 830350-75-9](/img/structure/B2531915.png)

N-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-6-carboxamide

Übersicht

Beschreibung

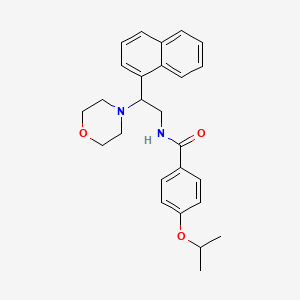

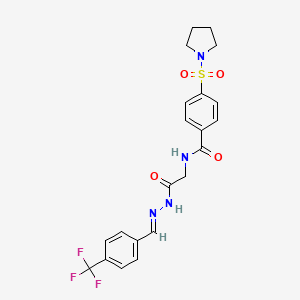

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The trifluoromethoxy group attached to the phenyl ring is a common substituent in bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzimidazole core with a trifluoromethoxyphenyl group attached. The exact structure would depend on the position of this attachment .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethoxy group, which can affect the reactivity of the benzimidazole core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Wissenschaftliche Forschungsanwendungen

Inhibitors of Soluble Epoxide Hydrolase

A series of N, N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized and found to be promising as inhibitors of human soluble epoxide hydrolase . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators involved in blood pressure regulation, inflammation, and pain .

Anodic Materials for Electrochromic Devices

The compound has been used in the synthesis of polydithienylpyrroles, which are promising anodic materials for electrochromic devices . These devices can change their color reversibly upon applying various potentials or undergoing a redox process .

Therapeutic Agent

The compound, also referred to as TAK-659, is a selective inhibitor of the enzyme Bruton’s tyrosine kinase (BTK). BTK plays a key role in the B cell receptor signaling pathway, which is critical for the development, activation, and survival of B cells.

Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers

The compound has been used in the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers . This procedure is attractive due to its applicability to a wide range of alcohols .

In Vitro Biological Evaluation

The compound has been used in in vitro biological evaluation studies at the Panjwani Center for Molecular Medicine and Drug Research . These studies help in understanding the biological activities and potential therapeutic applications of the compound .

Design of Inhibitors for Etiotropic Therapy

The compound is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH), a promising target for etiotropic therapy of hypertonia, tuberculosis, renal pathologies, and other socially dangerous diseases .

Wirkmechanismus

Target of Action

A compound with a similar structure, carbonyl cyanide-p-trifluoromethoxyphenylhydrazone, is known to act as an ionophore, a mobile ion carrier . It is referred to as an uncoupling agent because it disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane .

Mode of Action

Based on the similar compound mentioned above, it may disrupt atp synthesis by transporting hydrogen ions through the mitochondrial membrane before they can be used to provide the energy for oxidative phosphorylation .

Biochemical Pathways

The similar compound carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is known to disrupt the process of oxidative phosphorylation , which is a critical pathway in cellular respiration.

Result of Action

Based on the similar compound carbonyl cyanide-p-trifluoromethoxyphenylhydrazone, it may disrupt atp synthesis, which could have significant effects on cellular energy production .

Eigenschaften

IUPAC Name |

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O2/c16-15(17,18)23-11-4-2-10(3-5-11)21-14(22)9-1-6-12-13(7-9)20-8-19-12/h1-8H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSAFKYEYVQVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CN3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326702 | |

| Record name | N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |

CAS RN |

830350-75-9 | |

| Record name | N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethanesulfonamide](/img/structure/B2531834.png)

![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531850.png)

![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B2531852.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2531855.png)